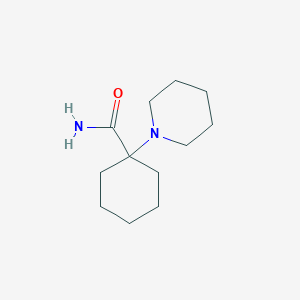![molecular formula C11H15NO4S B2370056 Methyl 4-[(dimethylsulfamoyl)methyl]benzoate CAS No. 1378787-78-0](/img/structure/B2370056.png)
Methyl 4-[(dimethylsulfamoyl)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(dimethylsulfamoyl)methyl]benzoate is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . It is a benzoate ester derivative, characterized by the presence of a dimethylsulfamoyl group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(dimethylsulfamoyl)methyl]benzoate typically involves the reaction of 4-(bromomethyl)benzoic acid methyl ester with dimethylsulfamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(dimethylsulfamoyl)methyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromomethyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while hydrolysis results in the formation of 4-[(dimethylsulfamoyl)methyl]benzoic acid .
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(dimethylsulfamoyl)methyl]benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Methyl 4-[(dimethylsulfamoyl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The dimethylsulfamoyl group can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(N,N-dimethylsulfamoyl)benzoate
- Methyl 4-(methylsulfamoyl)benzoate
- Methyl 4-(ethylsulfamoyl)benzoate
Uniqueness
Methyl 4-[(dimethylsulfamoyl)methyl]benzoate is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in nucleophilic substitution reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable for various applications .
Eigenschaften
IUPAC Name |
methyl 4-(dimethylsulfamoylmethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-12(2)17(14,15)8-9-4-6-10(7-5-9)11(13)16-3/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKJTMJJSDMNIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2369977.png)






![5-Bromo-2-({1-[(2-methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2369987.png)
![ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate](/img/structure/B2369988.png)




